![molecular formula C5H9ClO4S B2527459 3-(Chlorosulfonyl)propyl acetate CAS No. 81692-70-8](/img/structure/B2527459.png)
3-(Chlorosulfonyl)propyl acetate
Overview
Description
Synthesis Analysis
The synthesis of sulfenic esters, such as trichloromethanesulfenyl acetate (CCl3SOC(O)CH3), involves the reaction of trichloromethanesulfenyl chloride (CCl3SCl) with silver acetate (AgOC(O)CH3). This process generates the compound in situ, as described in the study of its photoelectron spectroscopy and theoretical analysis . Although the provided data does not directly mention "3-(Chlorosulfonyl)propyl acetate," the synthesis methods for related sulfenic esters could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of trichloromethanesulfenyl acetate has been extensively characterized using various techniques, including IR and Raman spectroscopy, X-ray diffraction, and quantum chemical calculations . The molecule exhibits a gauche-syn conformer with C1 symmetry as the most stable geometry, and a trans-syn conformer with Cs symmetry as the second stable conformer. The geometrical parameters obtained from X-ray diffraction provide detailed insights into bond lengths and angles, which are in good agreement with theoretical calculations .
Chemical Reactions Analysis
The chemical behavior of sulfenic esters can be inferred from the cycloaddition reactions of ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates, which are related to the sulfenic ester family. These compounds participate in Diels–Alder reactions with cyclopentadiene at room temperature, leading to [4+2] cycloadducts with defined stereochemistry . This suggests that sulfenic esters like trichloromethanesulfenyl acetate may also undergo similar cycloaddition reactions, although specific reactions for "this compound" are not detailed in the provided data.
Physical and Chemical Properties Analysis
The physical properties of trichloromethanesulfenyl acetate are not explicitly detailed in the provided papers. However, the chemical properties can be partially deduced from the photoelectron spectroscopy study, which reveals the first vertical ionization energies of trichloromethanesulfenyl acetate and its trifluoroacetate analog. These energies are indicative of the ionization potential of the sulfur atom's lone pair electron . The physical and chemical properties of "this compound" would likely be influenced by its functional groups and molecular structure, but specific data is not available from the provided research.
Scientific Research Applications
1. Catalyst in Chemical Synthesis
3-(Chlorosulfonyl)propyl acetate is utilized in the preparation of various catalysts for chemical synthesis. For instance, it is used in the synthesis of silica-bonded propyl-diethylene-triamine-N-sulfamic acid (SPDTSA), which acts as a recyclable catalyst for the chemoselective synthesis of 1,1-diacetates from aromatic aldehydes and acetic anhydride (Sefat, Deris, & Niknam, 2011). Similarly, it's employed in the creation of silica-bonded N-propyl sulfamic acid (SBNPSA) for the formylation and acetylation of alcohols and amines under heterogeneous conditions (Niknam & Saberi, 2009).
2. Synthesis of Imidazoles
It's used in the preparation of silica-bonded propylpiperazine-N-sulfamic acid (SBPPSA), which is a recyclable catalyst for the synthesis of highly substituted imidazoles (Niknam, Deris, Naeimi, & Majleci, 2011).
3. In Chemical Recovery Processes
This compound is involved in the process of recovering acetic acid from waste solutions in the production of various chemicals. This recovery is essential for the reuse of acetic acid in industrial processes (Wang, 2006).
4. Environmental Applications
It plays a role in studying the kinetics of gas-phase reactions of various acetates with chlorine atoms, contributing to our understanding of atmospheric chemistry and environmental impact of these compounds (Cuevas et al., 2005).
5. As a Catalyst for Acetylation
The chemical is used in the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which serves as a catalyst for the formylation of alcohols and acetylation of various alcohols (Niknam & Saberi, 2009).
6. In Organic Synthesis
It is involved in the synthesis of novel compounds such as 3-chloro-2-methylbenzothiophene-1,1-dioxides, which have applications in organic synthesis (Meyer, 1966).
Safety and Hazards
properties
IUPAC Name |
3-chlorosulfonylpropyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-5(7)10-3-2-4-11(6,8)9/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYZOOVCPRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81692-70-8 | |
Record name | 3-(chlorosulfonyl)propyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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